molecular formula C14H16ClN3O2 B3848223 N'-(4-chlorobenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide CAS No. 5379-21-5

N'-(4-chlorobenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide

Cat. No. B3848223
CAS RN: 5379-21-5
M. Wt: 293.75 g/mol
InChI Key: SLHICQVSPKYAET-MHWRWJLKSA-N
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Description

N'-(4-chlorobenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide, commonly known as CBPAH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CBPAH belongs to the class of hydrazide derivatives and has been studied for its potential use as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of CBPAH involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response and cancer cell growth. CBPAH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, a group of inflammatory mediators. CBPAH has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
CBPAH has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CBPAH inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. CBPAH has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways and inhibiting the anti-apoptotic pathways.

Advantages and Limitations for Lab Experiments

CBPAH has several advantages for lab experiments, including its high yield, low toxicity, and ease of synthesis. However, CBPAH has limitations in terms of its solubility, stability, and bioavailability, which can affect its efficacy in vivo. Moreover, further studies are needed to determine the optimal dosage and administration route of CBPAH for its potential use as an anti-inflammatory and anti-cancer agent.

Future Directions

There are several future directions for research on CBPAH. One area of research is to investigate the potential use of CBPAH in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate the potential use of CBPAH in combination with other anti-inflammatory and anti-cancer agents to enhance its efficacy. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CBPAH in vivo to determine its optimal dosage and administration route.

Scientific Research Applications

CBPAH has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. CBPAH has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-12-6-4-11(5-7-12)10-16-17-13(19)14(20)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHICQVSPKYAET-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416411
Record name ST50225329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5379-21-5
Record name ST50225329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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